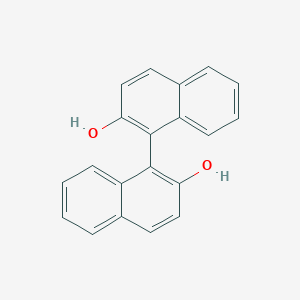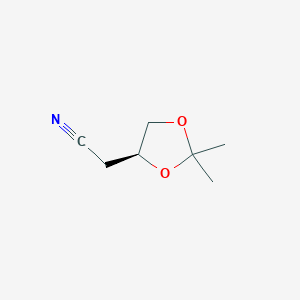
Umckalin
描述
Umckalin, also known as 7-hydroxy-5,6-dimethoxycoumarin, is a naturally occurring coumarin derivative found primarily in the roots of the Pelargonium sidoides plant. This compound is known for its medicinal properties, particularly its antimicrobial and antiviral activities. This compound is a significant bioactive constituent in herbal remedies used for treating respiratory infections and other ailments.
作用机制
Target of Action
Umckalin is a bioactive compound found in the roots of the plant Pelargonium sidoides . The primary targets of this compound are immune cells, particularly T cells and monocytes . These cells play a crucial role in the body’s immune response, helping to fight off infections and diseases.
Mode of Action
This compound interacts with its targets by inducing the production of certain cytokines, specifically IL-22 and IL-17 . This cytokine-inducing effect is dose-dependent and most pronounced for IL-22 . Furthermore, this compound pretreatment selectively enhances the IL-22 and IL-17 production capacity of CD3/28-activated PBMCs while strongly limiting the IFN-γ production capacity of innate lymphoid cells .
Biochemical Pathways
The induction of IL-22 and IL-17 by this compound affects various biochemical pathways. IL-22 and IL-17 are key players in the immune response, contributing to the body’s defense against bacterial infections . IL-22, for instance, provokes a strong increase of the antimicrobial protein S100A9 in lung epithelial cells and pulmonary tissue .
Pharmacokinetics
It is known that this compound is a small molecule with a molecular weight of 22219 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action at the molecular and cellular level is an enhanced immune response. By inducing the production of IL-22 and IL-17, this compound helps to strengthen the body’s defense mechanisms against bacterial infections . This can lead to a reduction in symptom severity and disease duration in conditions such as airway infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that the concentration of this compound in wild-harvested and cultivated Pelargonium sidoides was inversely related to the average annual rainfall of the collection site and directly related to soil pH . This suggests that environmental conditions can impact the production and effectiveness of this compound.
生化分析
Biochemical Properties
Umckalin plays a crucial role in various biochemical reactions. It exhibits antibacterial properties and interacts with several enzymes and proteins. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby impeding bacterial growth . Additionally, this compound interacts with proteins involved in the immune response, modulating their activity to enhance the body’s defense mechanisms . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In immune cells, this compound enhances the production of cytokines such as interleukin-22 and interleukin-17, which play pivotal roles in antimicrobial defense . In lung epithelial cells, this compound induces the expression of antimicrobial proteins, thereby bolstering the body’s ability to fend off infections . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum biological activities .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting or activating their activity. For example, this compound inhibits bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in immune response and antimicrobial defense . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its biological activity may diminish over time due to gradual degradation or changes in its chemical structure. Long-term studies have shown that this compound maintains its immunomodulatory and antimicrobial properties for several weeks, although a gradual decline in activity is observed . These temporal effects highlight the importance of considering the stability and longevity of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent antimicrobial and immunomodulatory effects without significant toxicity . At high doses, this compound may induce adverse effects, including hepatotoxicity and gastrointestinal disturbances . These threshold effects underscore the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation, which facilitate its excretion from the body . This compound also influences metabolic flux and metabolite levels, modulating the activity of key metabolic enzymes and pathways . These metabolic interactions contribute to the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed into cells via passive diffusion and active transport mechanisms, facilitated by membrane transporters . Once inside the cells, this compound binds to intracellular proteins, which aid in its distribution to various cellular compartments . The localization and accumulation of this compound within cells are critical for its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells. This compound is directed to these compartments through specific targeting signals and post-translational modifications . Within the cytoplasm, this compound interacts with cytosolic enzymes and proteins, modulating their activity and function . In the nucleus, this compound influences gene expression by interacting with transcription factors and other nuclear proteins . These subcellular interactions are essential for the diverse biological activities of this compound.
准备方法
Synthetic Routes and Reaction Conditions: Umckalin can be synthesized through various chemical routes. One common method involves the methylation of 7-hydroxycoumarin using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of 7-hydroxy-5,6-dimethoxycoumarin.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the roots of Pelargonium sidoides. The roots are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
化学反应分析
Types of Reactions: Umckalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated this compound derivatives.
科学研究应用
Umckalin has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of coumarins in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating respiratory infections, tuberculosis, and other microbial infections.
Industry: Utilized in the formulation of herbal medicines and dietary supplements.
相似化合物的比较
Scopoletin: Another coumarin derivative with similar antimicrobial and anti-inflammatory properties.
Esculetin: Known for its antioxidant and anti-inflammatory activities.
Umbelliferone: Exhibits antimicrobial and antioxidant properties.
Uniqueness of Umckalin: this compound is unique due to its high potency and broad-spectrum antimicrobial activity. It is particularly effective against respiratory pathogens, making it a valuable compound in herbal medicine formulations.
属性
IUPAC Name |
7-hydroxy-5,6-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-10-6-3-4-9(13)16-8(6)5-7(12)11(10)15-2/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBPETFXQYSHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CC(=O)O2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195665 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43053-62-9 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043053629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Umckalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary plant source for umckalin?
A1: this compound is primarily found in the roots of Pelargonium sidoides DC. [, , , , ]. This plant is traditionally used in South Africa for treating coughs and colds, and extracts are now marketed globally for bronchitis and as an immunostimulant [].
Q2: Are there other plant sources for this compound?
A2: Yes, besides Pelargonium sidoides, this compound has been identified in other plant species, including Diatenopteryx sorbifolia [], Allamanda blanchetti [], Citrus assamensis [], Datura stramonium [], and Anthriscus vulgaris [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound (5,6-dimethoxy-7-hydroxycoumarin) has a molecular formula of C11H10O5 and a molecular weight of 222.19 g/mol. [, ]
Q4: How is this compound typically quantified in plant material or extracts?
A4: Several analytical methods have been developed to quantify this compound, with high-performance liquid chromatography (HPLC) coupled with UV detection being a common approach [, , , ]. Thin-layer chromatography (TLC) has also been employed for this purpose [].
Q5: What are the challenges in cultivating Pelargonium sidoides for this compound production?
A5: Wild harvesting of Pelargonium sidoides threatens its sustainability. While cultivation is an alternative, ensuring consistent this compound levels is crucial. Studies have shown that irrigation and nitrogen levels can impact both yield and metabolite production in cultivated P. sidoides. [] For example, water stress can increase the synthesis of certain metabolites, potentially at the expense of this compound production.
Q6: Does Pelargonium reniforme also contain this compound?
A6: No, research indicates that Pelargonium reniforme does not contain this compound, differentiating it from P. sidoides, which does contain this coumarin [, ]. This distinction is significant as both species are sometimes referred to as "Umckaloabo" and used interchangeably, potentially leading to variations in the chemical composition and efficacy of the herbal medicine.
Q7: What other coumarins are found alongside this compound in Pelargonium sidoides?
A7: Pelargonium sidoides exhibits a unique coumarin profile. Apart from this compound, it contains significant amounts of scopoletin, 6,8-dihydroxy-5,7-dimethoxycoumarin, and 6,8-dihydroxy-7-methoxycoumarin, including some unique coumarin sulfates [, , ]. This complex profile distinguishes it from other Pelargonium species.
Q8: What other potential therapeutic activities have been associated with this compound?
A9: While research is ongoing, this compound has been investigated for various potential activities. Studies suggest Pelargonium sidoides extracts, potentially due to this compound and other coumarins, may exhibit anti-quorum sensing and anti-biofilm activity against Pseudomonas aeruginosa []. Furthermore, this compound is highlighted as a potential bioactive compound in Simarouba glauca leaf extracts, exhibiting antioxidant properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


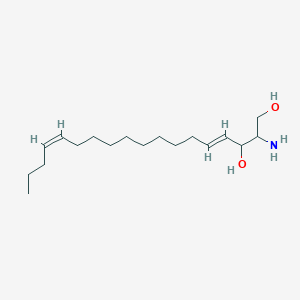
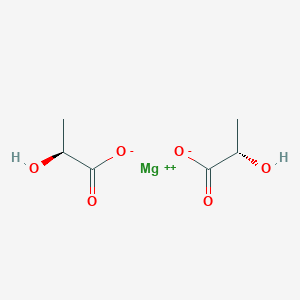
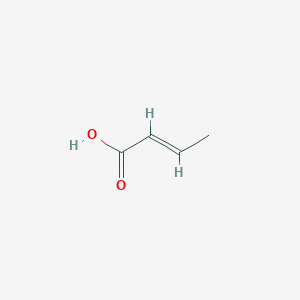
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)





![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)

